molecular formula C9H11NO2 B13915845 (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

Cat. No.: B13915845
M. Wt: 165.19 g/mol
InChI Key: HGLQOUQCZZTDIV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound belonging to the class of oxazines This compound features a benzoxazine ring fused with a methanol group, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-aminophenol with an aldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazine ring can be reduced to form a more saturated compound.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoxazine aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzoxazine derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it valuable for studying stereoselective processes in biological systems.

Medicine

In medicine, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol: The enantiomer of the compound, differing in its stereochemistry.

    Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.

    Methanol derivatives: Compounds with a methanol group attached to different aromatic or heterocyclic rings.

Uniqueness

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of both a benzoxazine ring and a methanol group. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

[(3R)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol

InChI

InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m1/s1

InChI Key

HGLQOUQCZZTDIV-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2O1)CO

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.